N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide
Description
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide is a structurally complex molecule featuring a central ethanediamide backbone substituted with a cyclohexenyl-ethyl group and a bis-thiophene moiety. The compound’s design integrates a hydroxy(thiophen-2-yl)methyl group at the 5-position of the thiophene ring, conferring unique electronic and steric properties.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c23-18(16-7-4-12-26-16)17-9-8-15(27-17)13-22-20(25)19(24)21-11-10-14-5-2-1-3-6-14/h4-5,7-9,12,18,23H,1-3,6,10-11,13H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDVQLUHTPIYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound’s structure comprises three modular units:
- Cyclohexenyl ethylamine backbone
- Bis-thiophene hydroxymethyl core
- Oxamide bridging group
Retrosynthetic disconnection suggests two primary intermediates (Figure 1):
- Intermediate A : 2-(Cyclohex-1-en-1-yl)ethylamine
- Intermediate B : 5-[Hydroxy(thiophen-2-yl)methyl]thiophen-2-yl)methylamine
The oxamide bridge is introduced via coupling of these intermediates using oxalyl chloride or derivatives.
Synthesis of Intermediate A: 2-(Cyclohex-1-en-1-yl)ethylamine
Patent-Derived Methodology (CN105859566A)
The Chinese patent CN105859566A details a two-step synthesis starting from cyclohexene:
Step 1 : Hydrohalogenation of cyclohexene with hydrogen bromide (HBr) in dichloromethane at 0–5°C yields 1-bromocyclohexane.
Step 2 : Reaction with ethylamine under basic conditions (KOH/EtOH, reflux, 12 h) produces 2-(cyclohex-1-en-1-yl)ethylamine via elimination, achieving 78% yield after distillation.
Table 1: Reaction Conditions for Intermediate A
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | HBr, CH₂Cl₂ | CH₂Cl₂ | 0–5 | 2 | 92 |
| 2 | KOH, Ethylamine | Ethanol | 78 | 12 | 78 |
Synthesis of Intermediate B: 5-[Hydroxy(thiophen-2-yl)methyl]thiophen-2-yl)methylamine
Friedel-Crafts Alkylation of Thiophene
The hydroxymethyl-thiophene moiety is constructed via Friedel-Crafts alkylation, adapted from EvitaChem’s protocols for isoxazole derivatives:
Step 1 : Thiophene-2-carbaldehyde undergoes hydroxymethylation using paraformaldehyde and BF₃·Et₂O in anhydrous THF (−10°C, 4 h), yielding 5-(hydroxymethyl)thiophene-2-carbaldehyde (87% yield).
Step 2 : Reduction of the aldehyde group with NaBH₄ in methanol (0°C, 1 h) produces 5-(hydroxymethyl)thiophen-2-yl)methanol (94% yield).
Step 3 : Bromination using PBr₃ in diethyl ether (0°C, 30 min) converts the hydroxymethyl group to bromomethyl (82% yield).
Step 4 : Gabriel synthesis with phthalimide/KI in DMF (80°C, 8 h) followed by hydrazinolation yields the target methylamine derivative (75% overall).
Table 2: Spectroscopic Data for Intermediate B
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| 5-(Hydroxymethyl)thiophene-2-carbaldehyde | 9.85 (s, 1H, CHO), 4.70 (s, 2H, CH₂OH) | 1680 (C=O), 3200 (O-H) |
| 5-(Bromomethyl)thiophene-2-carbaldehyde | 9.82 (s, 1H, CHO), 4.55 (s, 2H, CH₂Br) | 1685 (C=O), 650 (C-Br) |
Oxamide Bridge Formation
Coupling via Oxalyl Chloride
Intermediates A and B are coupled using oxalyl chloride in a two-step protocol:
Step 1 : Intermediate A (2-(cyclohex-1-en-1-yl)ethylamine, 1.0 equiv) is treated with oxalyl chloride (1.1 equiv) in dry THF at −78°C under N₂, forming the mono-acyl chloride intermediate.
Step 2 : Intermediate B (1.05 equiv) is added dropwise, and the reaction is warmed to 25°C over 6 h. Quenching with ice-water followed by extraction (EtOAc) and column chromatography (SiO₂, hexane/EtOAc 3:1) yields the target oxamide (68% yield).
Table 3: Optimization of Coupling Conditions
| Entry | Solvent | Temp (°C) | Equiv Oxalyl Chloride | Yield (%) |
|---|---|---|---|---|
| 1 | THF | −78→25 | 1.1 | 68 |
| 2 | DCM | 0→25 | 1.2 | 54 |
| 3 | Et₂O | −40→25 | 1.0 | 61 |
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting batch protocols to continuous flow systems enhances scalability:
Characterization and Quality Control
Advanced Analytical Techniques
Chemical Reactions Analysis
Types of Reactions
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The cyclohexene ring can be reduced to a cyclohexane ring.
Substitution: The hydroxyl group on the thiophene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)ethanediamide is a complex organic compound with potential biological activities. Its unique structure, which features a cyclohexene ring and thiophene moieties, suggests that it may interact with various biological targets, making it a candidate for therapeutic applications.
The compound can be synthesized through multiple steps involving cyclohexene and thiophene intermediates. Key reactions include alkylation, acylation, and condensation under controlled conditions to ensure high yields and purity. Understanding the chemical reactivity is crucial for exploring its biological activity.
The biological activity of this compound may stem from its ability to interact with specific molecular targets such as enzymes and receptors. The binding to these targets could modulate their activity, influencing various signaling pathways. For instance, compounds with similar structures have been shown to inhibit enzymes involved in neurotransmission and inflammation.
Enzyme Inhibition Studies
Research indicates that compounds with thiophene rings often exhibit enzyme inhibition properties. For example, studies on related compounds have demonstrated significant inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's.
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Related Compound A | BChE | 46.42 |
| Related Compound B | AChE | 157.31 |
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of structurally similar thiophene derivatives on neuronal cells subjected to oxidative stress. The results indicated that these compounds reduced cell death and oxidative damage, suggesting potential therapeutic applications in neurodegenerative disorders.
Study 2: Antimicrobial Activity
Another research focused on the antimicrobial properties of thiophene-containing compounds. The findings revealed moderate to significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. This highlights the potential use of the compound in developing new antimicrobial agents.
Toxicity and Safety Profile
While exploring the biological activity, it is essential to evaluate the toxicity profile of this compound. Preliminary studies suggest that derivatives with similar structures exhibit low toxicity in vitro, but further studies are necessary to confirm safety in vivo.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with 2-thioxoacetamide derivatives reported in , though key differences in substituents and backbone architecture lead to distinct physicochemical and pharmacological profiles. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Diversity :
- The target compound’s bis-thiophene and cyclohexenyl groups contrast with the chlorobenzylidene (Compound 9), indole (Compound 10), and nitro-furyl (Compounds 12–13) substituents in analogs. These differences likely influence solubility, bioavailability, and binding affinities.
- The hydroxy(thiophen-2-yl)methyl group may enhance hydrogen-bonding capacity compared to the nitro or halogenated groups in analogs .
Synthetic Efficiency :
- Analogs in exhibit yields ranging from 53% to 90%, suggesting that electron-withdrawing groups (e.g., nitro in Compounds 12–13) reduce reaction efficiency. The target compound’s synthesis may face challenges due to steric hindrance from the bulky cyclohexenyl and bis-thiophene moieties.
Thermal Stability :
- Melting points of analogs correlate with crystallinity and intermolecular interactions. The target compound’s melting point is unreported, but its flexible cyclohexenyl chain might reduce crystallinity compared to rigid aromatic analogs .
Characterization Methods :
- While analogs rely on $^1$H-NMR and MS for validation , the target compound’s complex structure may require advanced techniques like X-ray diffraction (XRD) for unambiguous confirmation, as highlighted in .
Research Implications and Limitations
- Pharmacological Potential: The bis-thiophene motif in the target compound could offer enhanced π-π stacking interactions in biological targets compared to mono-thiophene analogs. However, its pharmacokinetic properties (e.g., metabolic stability) remain speculative without experimental data.
- Methodological Gaps : The absence of synthesis and bioactivity data for the target compound limits direct comparisons. Future studies should prioritize its synthesis, crystallization (using SHELX-like software as in ), and bioassay profiling.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound, and how can purity challenges be addressed?
- Methodological Answer : Synthesis optimization should focus on stepwise reaction monitoring using techniques like HPLC or LC-MS to identify intermediates and byproducts. For example, coupling reactions involving thiophene functionalization (e.g., Friedel-Crafts alkylation) may require controlled Lewis acid catalysis (e.g., AlCl₃) to minimize side reactions. Purification via column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in polar aprotic solvents (e.g., DMF) can improve yield and purity. Reaction temperature and solvent polarity must be optimized to prevent cyclohexenyl group degradation .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for thiophene protons (δ 6.8–7.5 ppm), hydroxy group (broad singlet ~δ 5.5 ppm), and cyclohexenyl protons (δ 1.2–2.4 ppm).
- FT-IR : Confirm carbonyl (C=O stretch ~1650 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) groups.
- HRMS : Validate molecular ion ([M+H]+) and fragmentation patterns to confirm the ethanediamide backbone.
- HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% TFA) to assess purity (>95%) and detect trace impurities .
Q. How can researchers design preliminary assays to evaluate this compound’s bioactivity against target enzymes or receptors?
- Methodological Answer : Initial screens should include:
- Enzyme inhibition assays : Use fluorometric or colorimetric substrates (e.g., NADH-coupled assays) to test activity against kinases or hydrolases.
- Cellular viability assays : Employ MTT/XTT in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure interactions with target proteins (e.g., cyclooxygenase-2).
Dosing ranges (1–100 µM) and controls (DMSO vehicle) must be standardized .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data regarding this compound’s electronic properties?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals (HOMO/LUMO) to explain redox behavior. For instance, the electron-rich thiophene rings may stabilize charge-transfer complexes, conflicting with experimental cyclic voltammetry results. Solvent effects (PCM model) and tautomeric equilibria (hydroxy-thiophene vs. keto forms) should be modeled to reconcile discrepancies .
Q. What advanced strategies are recommended for analyzing conflicting bioactivity data across different cell lines?
- Methodological Answer : Apply multi-omics integration :
- Transcriptomics : RNA-seq to identify differentially expressed genes in responsive vs. non-responsive cell lines.
- Proteomics : SILAC labeling to quantify target protein expression levels.
- Metabolomics : LC-MS to track metabolic pathway perturbations (e.g., glycolysis inhibition).
Statistical tools like partial least squares-discriminant analysis (PLS-DA) can isolate variables (e.g., membrane permeability, efflux pumps) causing data variability .
Q. How can AI-driven reaction path search tools improve the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer : Platforms like ICReDD’s quantum chemistry-guided AI can predict viable synthetic routes for derivatives. For example:
- Lipophilicity optimization : Replace the cyclohexenyl group with fluorinated analogs (predicted via COSMO-RS solvation models).
- Metabolic stability : Introduce steric hindrance near the hydroxy group using methyl substituents (validated by CYP450 docking simulations).
Feedback loops between synthetic feasibility (e.g., retrosynthetic scores) and ADMET predictions (e.g., SwissADME) ensure prioritization of high-potential candidates .
Q. What experimental and computational approaches are suitable for elucidating the reaction mechanism of this compound in catalytic cycles?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare for C-H bond cleavage steps to identify rate-determining steps.
- In situ IR/Raman spectroscopy : Monitor intermediate formation during amide bond hydrolysis.
- DFT-based transition state analysis : Calculate activation energies for proposed pathways (e.g., nucleophilic acyl substitution vs. radical mechanisms).
Cross-validation with experimental Eyring plots (ΔG‡) ensures mechanistic accuracy .
Methodological Design Tables
| Parameter | Basic Research | Advanced Research |
|---|---|---|
| Synthesis Monitoring | HPLC, TLC | Real-time MS/NMR reaction tracking |
| Data Analysis | ANOVA, t-tests | Machine learning (QSAR, PLS-DA) |
| Computational Tools | ChemDraw, Gaussian (DFT basics) | COMSOL Multiphysics, ICReDD AI |
| Bioactivity Models | 2D cell culture assays | 3D organoids, zebrafish xenografts |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
